rac-(1R,5S)-3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
rac-(1R,5S)-3,3-dioxo-3lambda6-thiabicyclo[310]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, oxidation, and the use of protecting groups to ensure the correct formation of the desired structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Industrial methods may also involve continuous flow processes to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
rac-(1R,5S)-3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s potential therapeutic properties are explored for the development of new medications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,5S)-3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid
- rac-(1R,2S,5S)-bicyclo[3.1.0]hexane-2-carboxylic acid
- rac-(1R,5S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Uniqueness
rac-(1R,5S)-3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of sulfur and oxygen atoms. This combination of features gives the compound distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H8O4S |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(1S,5R)-3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O4S/c7-5(8)6-1-4(6)2-11(9,10)3-6/h4H,1-3H2,(H,7,8)/t4-,6-/m0/s1 |
InChI Key |
MEJIWIIJWFOTQS-NJGYIYPDSA-N |
Isomeric SMILES |
C1[C@@H]2[C@]1(CS(=O)(=O)C2)C(=O)O |
Canonical SMILES |
C1C2C1(CS(=O)(=O)C2)C(=O)O |
Origin of Product |
United States |
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